molecular formula C18H16ClN3O4 B2827379 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide CAS No. 941900-59-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B2827379
CAS No.: 941900-59-0
M. Wt: 373.79
InChI Key: WBOXBCVTGGOLQO-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and nitro groups enhances its reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-5-13(9-17(12)21)20-18(24)15-10-14(22(25)26)6-7-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXBCVTGGOLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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